

Fam-ova (257-264): A Technical Guide for Studying Allergic Immune Responses

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Fam-ova (257-264)	
Cat. No.:	B15138986	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fam-ova (257-264) is a fluorescently labeled peptide derived from chicken ovalbumin, a widely used model allergen in immunological research. This peptide, with the amino acid sequence SIINFEKL, is the immunodominant epitope recognized by CD8+ cytotoxic T lymphocytes (CTLs) in the context of the murine major histocompatibility complex (MHC) class I molecule H-2Kb.[1] The covalent conjugation of 5-Carboxyfluorescein (FAM) allows for the direct visualization and tracking of this peptide in various experimental settings, including flow cytometry and confocal microscopy.[1]

While traditionally utilized in cancer immunotherapy and vaccine development to study CTL responses, **Fam-ova (257-264)** is also a critical tool for investigating allergic immune responses and developing asthma models.[1][2] Allergic diseases are typically characterized by a T helper 2 (Th2)-dominant immune response. The use of this MHC class I-restricted peptide allows researchers to dissect the role of CD8+ T cells in the initiation, regulation, and potential suppression of allergic inflammation.[1] This guide provides an in-depth overview of the application of **Fam-ova (257-264)** in allergy research, including experimental protocols, quantitative data, and key signaling pathways.

Data Presentation



The following tables summarize quantitative data from studies utilizing ovalbumin or its peptides to induce and modulate allergic immune responses in murine models.

Table 1: Cellular Infiltration in Bronchoalveolar Lavage (BAL) Fluid

Treatmen t Group	Total Cells (x10^5)	Eosinoph ils (x10^4)	Lymphoc ytes (x10^4)	Neutrophi Is (x10^4)	Macropha ges (x10^4)	Referenc e
OVA- sensitized/ challenged	5.8 ± 0.7	3.5 ± 0.5	1.5 ± 0.2	0.5 ± 0.1	0.3 ± 0.1	
Saline control	1.2 ± 0.2	0.05 ± 0.01	0.1 ± 0.02	0.1 ± 0.03	1.0 ± 0.1	•

Data are representative of typical findings in OVA-induced allergic asthma models and are presented as mean ± SEM.

Table 2: Th2 Cytokine Levels in BAL Fluid (pg/mL)

Treatment Group	IL-4	IL-5	IL-13	Reference
OVA- sensitized/challe nged	50 ± 8	80 ± 12	1500 ± 250	
Saline control	< 5	< 10	< 50	

Cytokine levels are indicative of a Th2-polarized immune response in allergic mice. Data are presented as mean \pm SEM.

Table 3: Serum Immunoglobulin E (IgE) Levels



Treatment Group	Total IgE (ng/mL)	OVA-specific IgE (U/mL)	Reference
OVA- sensitized/challenged	>10,000	36% of total IgE	
Non-sensitized control	< 200	Not detectable	-

Elevated IgE levels are a hallmark of allergic sensitization. Data are presented as mean ± SEM.

Experimental Protocols

Murine Model of Allergic Airway Inflammation using Fam-ova (257-264)

This protocol describes a general framework for inducing and assessing allergic airway inflammation in mice, which can be adapted for studies involving **Fam-ova (257-264)**.

1. Animals:

- C57BL/6 mice are commonly used as they express the H-2Kb MHC class I molecule, which
 presents the SIINFEKL peptide.
- OT-I transgenic mice, which have a T-cell receptor specific for SIINFEKL, are invaluable for tracking antigen-specific CD8+ T-cell responses.

2. Sensitization Phase:

- On days 0 and 14, mice receive an intraperitoneal (i.p.) injection of 50 μg of whole ovalbumin (OVA) emulsified in 1 mg of aluminum hydroxide (alum) in a total volume of 200 μL phosphate-buffered saline (PBS).
- For studies focusing on the specific effects of the CD8+ T-cell epitope, a separate group of mice can be sensitized with **Fam-ova (257-264)**. A typical dose is 10-50 μg of the peptide, often administered with a suitable adjuvant to elicit a robust immune response.

3. Challenge Phase:



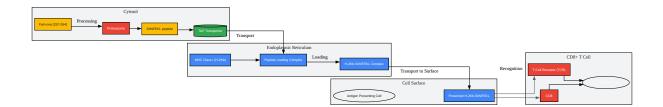
- From days 28 to 30, mice are challenged daily via the intranasal route with 50 μg of OVA in 50 μL of saline.
- Alternatively, mice can be placed in a nebulizer chamber and exposed to an aerosolized solution of 1-2% OVA in saline for 20-30 minutes.
- 4. Assessment of Allergic Immune Response (24-48 hours after the final challenge):
- Airway Hyperresponsiveness (AHR):
 - AHR to a bronchoconstrictor agent like methacholine is measured using a whole-body plethysmography system. Mice are exposed to increasing concentrations of nebulized methacholine, and changes in airway resistance are recorded.
- Bronchoalveolar Lavage (BAL) Fluid Analysis:
 - The lungs are lavaged with PBS to collect BAL fluid.
 - Total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages) are determined using flow cytometry or manual counting of stained cytospins. An increase in eosinophils is a key indicator of allergic inflammation.
- Cytokine Profiling:
 - The levels of Th2 cytokines (IL-4, IL-5, IL-13) and other relevant cytokines (e.g., IFN-γ) in the BAL fluid supernatant are quantified by ELISA or multiplex bead array.
- Serum Antibody Levels:
 - Blood is collected to measure the serum concentrations of total and OVA-specific IgE,
 IgG1, and IgG2a/c antibodies by ELISA.
- Histology:
 - Lung tissue is fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and with Periodic acid-Schiff (PAS) to visualize mucusproducing goblet cells.



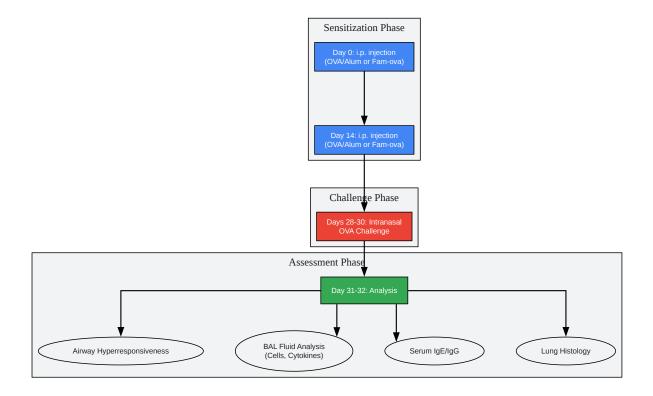
- Flow Cytometry of Lung and Lymph Node Cells:
 - Single-cell suspensions from the lungs and draining lymph nodes can be stained with fluorescently labeled antibodies to identify and quantify various immune cell populations, including T-cell subsets (CD4+, CD8+, Th2 cells, regulatory T cells), B cells, and innate immune cells.
 - The FAM label on Fam-ova (257-264) allows for the tracking of antigen-presenting cells that have taken up the peptide.

Mandatory Visualizations Signaling Pathways and Experimental Workflows

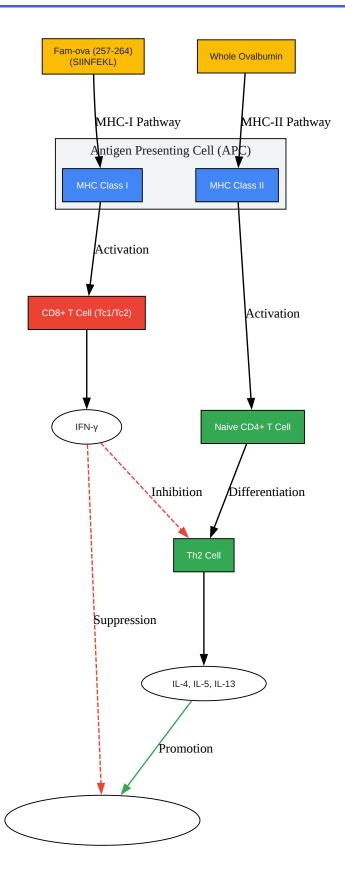












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- To cite this document: BenchChem. [Fam-ova (257-264): A Technical Guide for Studying Allergic Immune Responses]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15138986#fam-ova-257-264-for-studying-allergic-immune-responses]

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